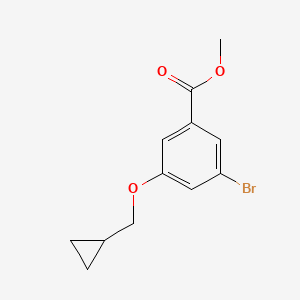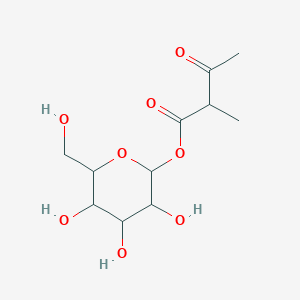
trans-beta-D-Glucopyranosyl methylacetoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-beta-D-Glucopyranosyl methylacetoacetate: is a synthetic carbohydrate derivative that belongs to the group of modified sugars. It is a high-purity compound used primarily in research and as a starting material for the synthesis of other compounds . This compound has shown potential in modulating glucose metabolism and sensitizing insulin responsiveness, making it a valuable tool in the study of diabetes and other metabolic disorders.
准备方法
Synthetic Routes and Reaction Conditions: Trans-beta-D-Glucopyranosyl methylacetoacetate can be synthesized through various chemical routes. One common method involves the reaction of glucose derivatives with acetoacetic acid derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in an industrial setting would likely involve large-scale chemical reactors, precise control of reaction parameters, and purification processes to achieve the desired product quality .
化学反应分析
Types of Reactions: Trans-beta-D-Glucopyranosyl methylacetoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
科学研究应用
Trans-beta-D-Glucopyranosyl methylacetoacetate has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used to study glucose metabolism and insulin responsiveness, providing insights into metabolic pathways and potential therapeutic targets for diabetes.
Medicine: Research involving this compound contributes to the development of new treatments for metabolic disorders and other related conditions.
作用机制
The mechanism of action of trans-beta-D-Glucopyranosyl methylacetoacetate involves its interaction with glucose metabolism pathways. The compound modulates the activity of enzymes involved in glucose processing, thereby influencing insulin sensitivity and overall metabolic balance. Specific molecular targets and pathways include glucose transporters and insulin receptors, which play crucial roles in maintaining glucose homeostasis.
相似化合物的比较
- Alpha-D-Glucopyranosyl methylacetoacetate
- Beta-D-Glucopyranosyl methylacetoacetate
- Glucosyl methylacetoacetate
Comparison: Trans-beta-D-Glucopyranosyl methylacetoacetate is unique in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its alpha and beta counterparts, the trans configuration may result in different reactivity and interaction with biological targets. This uniqueness makes it particularly valuable in research focused on glucose metabolism and insulin sensitivity .
属性
分子式 |
C11H18O8 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC 名称 |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C11H18O8/c1-4(5(2)13)10(17)19-11-9(16)8(15)7(14)6(3-12)18-11/h4,6-9,11-12,14-16H,3H2,1-2H3 |
InChI 键 |
XSAGLJZRFLLDJW-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)
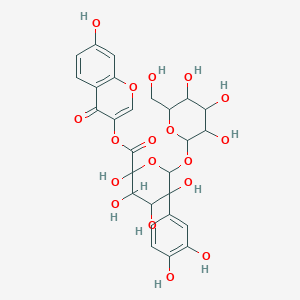
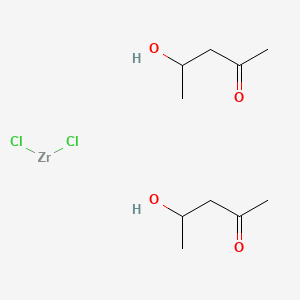
![5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide](/img/structure/B12075916.png)
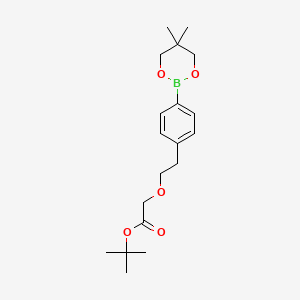
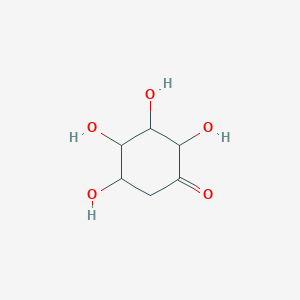
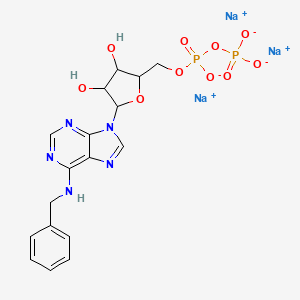
![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)

